molecular formula C13H8ClFN2O4 B14131129 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid

6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid

Cat. No.: B14131129
M. Wt: 310.66 g/mol
InChI Key: SXNPDMJVMZFUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid is an aromatic compound with significant potential in various scientific fields. This compound is characterized by the presence of a chloro group, a fluorophenylamino group, and a nitro group attached to a benzoic acid core. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Chlorination: The chloro group is introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Amination: The fluorophenylamino group is attached through a nucleophilic substitution reaction, where 4-fluoroaniline reacts with the chlorinated nitrobenzoic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 6-Chloro-2-[(4-fluorophenyl)amino]-3-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding nitroso or nitro derivatives.

Scientific Research Applications

6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-2-[(4-cyanophenyl)amino]-3-nitrobenzoic acid
  • 6-Chloro-2-[(4-methylphenyl)amino]-3-nitrobenzoic acid
  • 6-Chloro-2-[(4-methoxyphenyl)amino]-3-nitrobenzoic acid

Uniqueness

6-Chloro-2-[(4-fluorophenyl)amino]-3-nitrobenzoic acid is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C13H8ClFN2O4

Molecular Weight

310.66 g/mol

IUPAC Name

6-chloro-2-(4-fluoroanilino)-3-nitrobenzoic acid

InChI

InChI=1S/C13H8ClFN2O4/c14-9-5-6-10(17(20)21)12(11(9)13(18)19)16-8-3-1-7(15)2-4-8/h1-6,16H,(H,18,19)

InChI Key

SXNPDMJVMZFUIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=CC(=C2C(=O)O)Cl)[N+](=O)[O-])F

Origin of Product

United States

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